5-Amino-N,1-dimethyl-1H-pyrazole-4-carboxamide
Overview
Description
5-Amino-N,1-dimethyl-1H-pyrazole-4-carboxamide is a compound that has been studied for its potential fungicidal properties . It is a solid substance with a molecular weight of 154.17 .
Synthesis Analysis
The synthesis of 5-Amino-N,1-dimethyl-1H-pyrazole-4-carboxamide and its derivatives has been reported in several studies . These compounds were designed, synthesized, and screened for their antitumor activities .Molecular Structure Analysis
The molecular structure of 5-Amino-N,1-dimethyl-1H-pyrazole-4-carboxamide is characterized by the presence of two nitrogen atoms and aromatic character, providing diverse functionality and stereochemical complexity in a five-membered ring structure .Chemical Reactions Analysis
5-Amino-N,1-dimethyl-1H-pyrazole-4-carboxamide has been used as a reagent in various chemical reactions. For instance, it undergoes cyclocondensation with ethyl acetoacetate to form the corresponding tetrahydropyrazolopyridine derivatives .Physical And Chemical Properties Analysis
5-Amino-N,1-dimethyl-1H-pyrazole-4-carboxamide is a solid substance with a molecular weight of 154.17 . Its IUPAC name is 5-amino-N,1-dimethyl-1H-pyrazole-4-carboxamide .Scientific Research Applications
Antitumor Activities
One notable application of derivatives of 5-Amino-N,1-dimethyl-1H-pyrazole-4-carboxamide is in the field of antitumor activities. The synthesis and structural elucidation of pyrazolopyrimidines and Schiff bases derived from similar compounds have demonstrated in vitro antitumor activities against different human cancer cell lines. The study investigated the structure-activity relationship (SAR) highlighting the potential of these compounds in cancer treatment T. Hafez et al., 2013.
Polarographic Analysis
The polarographic behavior of arylazo pyrazoles has been studied, indicating the electrochemical properties of such compounds. This research could be relevant for the development of electrochemical sensors or analytical techniques in chemical research L. Ravindranath et al., 1983.
Heterocyclic Chemistry
Another area of application is in heterocyclic chemistry, where derivatives of 5-aminopyrazoles have been utilized to study various heterocyclization reactions. This research provides insights into the synthesis of novel compounds with potential pharmaceutical applications R. Rudenko et al., 2011.
Antidepressant and Anticonvulsant Activities
Additionally, novel pyrazole derivatives have been evaluated for their antidepressant and anticonvulsant activities, showing significant potential. These findings could lead to the development of new therapeutic agents for treating neurological disorders M. Abdel‐Aziz et al., 2009.
Selective Inhibitors for Enzymes
Compounds based on the 5-aminopyrazole-4-carboxamide scaffold have been identified as selective inhibitors for certain enzymes, demonstrating submicromolar activities in cell proliferation assays without being toxic to mammalian cells. This suggests a pathway for developing targeted treatments for infections caused by specific pathogens Zhongsheng Zhang et al., 2014.
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-amino-N,1-dimethylpyrazole-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-8-6(11)4-3-9-10(2)5(4)7/h3H,7H2,1-2H3,(H,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYKLDXYNWYWDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(N(N=C1)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90653246 | |
Record name | 5-Amino-N,1-dimethyl-1H-pyrazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90653246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-N,1-dimethyl-1H-pyrazole-4-carboxamide | |
CAS RN |
1022962-66-8 | |
Record name | 5-Amino-N,1-dimethyl-1H-pyrazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90653246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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